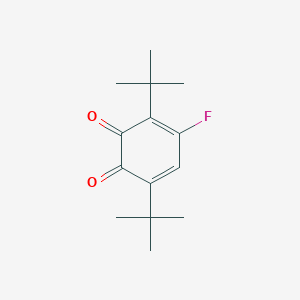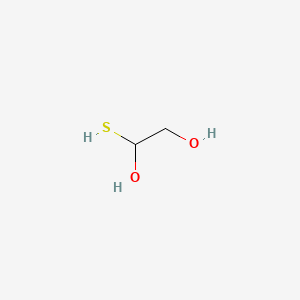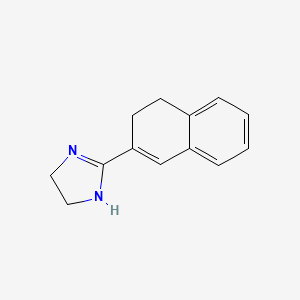![molecular formula C3H7ClOS2 B14282991 2-[(Chlorodisulfanyl)oxy]propane CAS No. 128958-11-2](/img/structure/B14282991.png)
2-[(Chlorodisulfanyl)oxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Chlorodisulfanyl)oxy]propane is an organosulfur compound characterized by the presence of a chlorodisulfanyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chlorodisulfanyl)oxy]propane can be achieved through several methods. One common approach involves the reaction of propane with chlorosulfonyl isocyanate under controlled conditions. This reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced catalysts and continuous monitoring of the reaction parameters are crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Chlorodisulfanyl)oxy]propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Chlorodisulfanyl)oxy]propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Research has explored its potential as a biochemical probe for studying sulfur metabolism.
Medicine: Preliminary studies suggest it may have applications in drug development, particularly in designing sulfur-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2-[(Chlorodisulfanyl)oxy]propane exerts its effects involves the interaction of the chlorosulfonyl group with various molecular targets. This interaction can lead to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved often include nucleophilic attack and subsequent rearrangement or elimination reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloropropane: Similar in structure but lacks the disulfanyl group, making it less reactive in certain chemical contexts.
Chlorosulfonyl isocyanate: Shares the chlorosulfonyl group but has different reactivity due to the presence of the isocyanate group.
Propane-2-thiol: Contains a thiol group instead of the chlorosulfonyl group, leading to different chemical behavior
Uniqueness
2-[(Chlorodisulfanyl)oxy]propane is unique due to the presence of both a chlorosulfonyl and a disulfanyl group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
128958-11-2 |
|---|---|
Molecular Formula |
C3H7ClOS2 |
Molecular Weight |
158.7 g/mol |
IUPAC Name |
propan-2-yloxysulfanyl thiohypochlorite |
InChI |
InChI=1S/C3H7ClOS2/c1-3(2)5-7-6-4/h3H,1-2H3 |
InChI Key |
JQTSAWZMEPSXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OSSCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)




![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)


![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)




